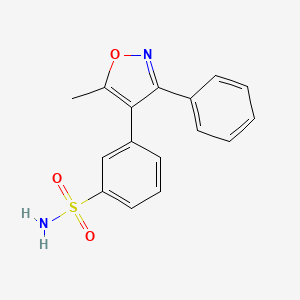
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
Vue d'ensemble
Description
“3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is an impurity of Parecoxib . Parecoxib is a COX2 selective inhibitor and a water-soluble and injectable prodrug of valdecoxib . The compound appears as a brown solid .
Molecular Structure Analysis
The molecular formula of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is C16H14N2O3S . The InChI key is QHTHRXSCXPHAHP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is 501.5±60.0 °C at 760 mmHg . Its density is 1.3±0.1 g/cm3 .Applications De Recherche Scientifique
Photodynamic Therapy Applications
One notable application of derivatives related to 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide in scientific research is in the development of photosensitizers for photodynamic therapy (PDT). A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II PDT mechanisms, indicating their promise as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Biological Evaluation
Another research focus is the synthesis and biological evaluation of analogues to valdecoxib, a selective COX-2 inhibitor that shares structural similarity with 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Studies have explored the synthesis of 3,4-diarylisoxazole analogues of valdecoxib and evaluated their biochemical selectivity, revealing insights into cyclooxygenase inhibition and providing a basis for further development of anti-inflammatory agents (Di Nunno et al., 2004).
Anticancer Activity and ADMET Studies
Research into the synthesis, anticancer activity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives has been conducted. These studies highlight the potential of such compounds in developing new anticancer agents with high selectivity, emphasizing the importance of structural modifications in enhancing therapeutic efficacy (Karakuş et al., 2018).
Luminescence and Antibacterial Properties
Further applications include the synthesis and characterization of d10 metal complexes based on modified benzenesulfonamide derivatives, showing structure diversity, luminescence, and antibacterial properties. This research opens avenues for the development of new materials with potential applications in bioimaging and antimicrobial treatments (Feng et al., 2021).
Propriétés
IUPAC Name |
3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTHRXSCXPHAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741522 | |
| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | |
CAS RN |
386273-25-2 | |
| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)
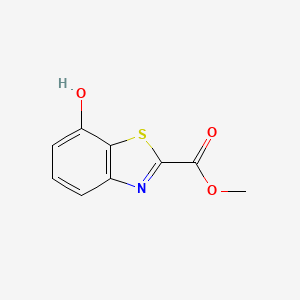
![2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole](/img/structure/B1454792.png)

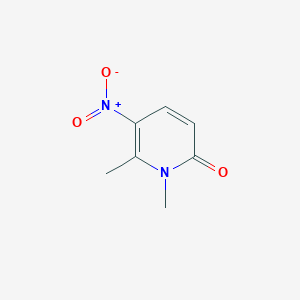
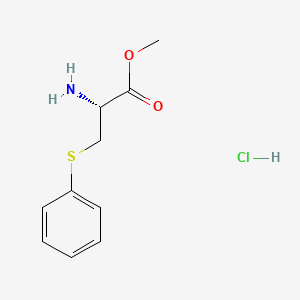
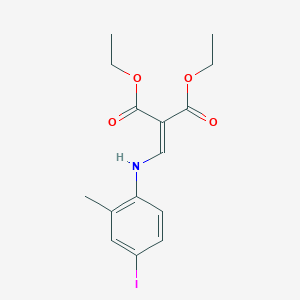

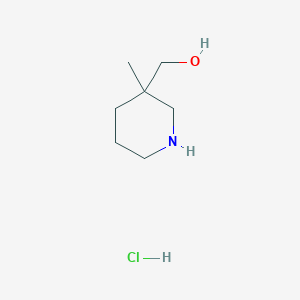
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)


